Technical Guide: 2-(3,4-Difluorobenzoyl)-4-methylpyridine (CAS 1187167-00-5)
Technical Guide: 2-(3,4-Difluorobenzoyl)-4-methylpyridine (CAS 1187167-00-5)
An In-depth Profile for Medicinal Chemistry and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 2-(3,4-Difluorobenzoyl)-4-methylpyridine, CAS 1187167-00-5, a key heterocyclic ketone intermediate. The document details its physicochemical properties, predicted spectral characteristics, and a proposed, robust synthetic pathway with a detailed experimental protocol. Emphasis is placed on the rationale behind procedural steps, purification strategies, and critical safety and handling protocols. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and pharmaceutical development, leveraging the unique structural attributes of this fluorinated pyridine derivative for the synthesis of novel therapeutic agents.
Introduction and Strategic Importance
2-(3,4-Difluorobenzoyl)-4-methylpyridine is a specialized chemical intermediate belonging to the class of diaryl ketones. Its structure is strategically significant, combining three key pharmacophoric elements: a pyridine ring, a difluorinated phenyl group, and a ketone linker.
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Pyridine Core: The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology and central nervous system disorders.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and target engagement.
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Difluorophenyl Moiety: The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 3,4-difluoro substitution pattern specifically modulates the electronic properties of the phenyl ring, which can be critical for molecular interactions with biological targets.
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Ketone Linker: The ketone group serves as a rigid and polar linker connecting the two aromatic rings. It can also act as a hydrogen bond acceptor and provides a versatile chemical handle for further synthetic transformations to build more complex molecular architectures.
This combination makes 2-(3,4-Difluorobenzoyl)-4-methylpyridine a valuable building block for creating diverse molecular libraries aimed at discovering new drug candidates.
Physicochemical and Computed Properties
Precise experimental data for this compound is not widely published. The following table summarizes available data from chemical suppliers and computed properties.
| Property | Value | Source |
| CAS Number | 1187167-00-5 | - |
| Molecular Formula | C₁₃H₉F₂NO | [2] |
| Molecular Weight | 233.22 g/mol | [2] |
| Appearance | Expected to be an off-white to yellow solid | Inferred |
| Purity | ≥97.0% | [2] |
| InChI Key | QPGBVDPKDQKGOM-UHFFFAOYSA-N | [2] |
| XLogP3 (Computed) | 3.1 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Proposed Synthesis and Purification
While a specific, validated protocol for this exact CAS number is not publicly documented in peer-reviewed literature, a reliable synthesis can be designed based on established organometallic and acylation reactions. A highly plausible route is the palladium-catalyzed cross-coupling reaction between an organometallic derivative of 4-methylpyridine and 3,4-difluorobenzoyl chloride.
Proposed Synthetic Pathway
The proposed two-step synthesis involves the preparation of a pyridylzinc reagent followed by a Negishi-type coupling with the corresponding acid chloride. This approach is chosen for its high functional group tolerance and generally good yields.
Caption: Proposed synthetic workflow for 2-(3,4-Difluorobenzoyl)-4-methylpyridine.
Detailed Experimental Protocol
CAUTION: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Preparation of (4-methylpyridin-2-yl)zinc iodide
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To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add activated zinc dust (1.2 equivalents).
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Add anhydrous tetrahydrofuran (THF).
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To this suspension, add a solution of 2-bromo-4-methylpyridine (1.0 equivalent) in anhydrous THF dropwise.
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Heat the reaction mixture to 65°C and stir for 2-3 hours. The formation of the organozinc reagent can be monitored by GC-MS analysis of quenched aliquots.
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Allow the resulting greyish suspension to cool to room temperature. This suspension is used directly in the next step.
Causality Note: The use of an inert atmosphere is critical to prevent the quenching of the highly reactive organozinc intermediate by atmospheric moisture or oxygen. Flame-drying the glassware ensures the removal of adsorbed water.
Step 2: Palladium-Catalyzed Acylation
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In a separate flame-dried flask under argon, dissolve 3,4-difluorobenzoyl chloride (1.1 equivalents) in anhydrous THF.
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Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~2-5 mol%).
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Cool the solution to 0°C using an ice bath.
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Transfer the prepared (4-methylpyridin-2-yl)zinc iodide suspension from Step 1 to the flask containing the acid chloride and catalyst via cannula.
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Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Causality Note: The palladium catalyst is essential for facilitating the transmetalation and reductive elimination steps of the Negishi coupling cycle. Running the initial addition at 0°C helps to control any initial exotherm.
Step 3: Work-up and Purification
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 5% to 30% ethyl acetate in hexane).
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Combine the fractions containing the pure product and evaporate the solvent to yield 2-(3,4-Difluorobenzoyl)-4-methylpyridine as a solid.
Self-Validation: The purity of the final product should be confirmed to be >97% by HPLC and its identity verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry before use in subsequent applications.
Spectral Characterization (Predicted)
While experimental spectra are not publicly available, the structure of the molecule allows for a confident prediction of its key spectral features.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for both the pyridine and the difluorophenyl rings.
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Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.7 ppm). The proton at the 6-position will likely appear as a doublet, the proton at the 5-position as a doublet of doublets, and the proton at the 3-position as a singlet or a narrow doublet.
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Methyl Protons: A sharp singlet at approximately δ 2.4-2.6 ppm corresponding to the methyl group on the pyridine ring.
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Difluorophenyl Protons: Three protons in the aromatic region (δ 7.2-7.8 ppm), exhibiting complex splitting patterns due to both proton-proton and proton-fluorine coupling.
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¹³C NMR: The carbon NMR spectrum will be characterized by 13 distinct signals. The carbonyl carbon is expected to be the most downfield signal (δ > 190 ppm). The carbons attached to fluorine atoms will appear as doublets with large coupling constants (J-CF).
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Mass Spectrometry (MS): In an ESI+ mass spectrum, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 234.07.
Applications in Drug Discovery
Heterocyclic ketones, particularly those incorporating pyridine and fluorinated motifs, are valuable intermediates in pharmaceutical synthesis.[4] They are frequently used in the construction of more complex molecules targeting a variety of biological pathways.
This intermediate is a precursor for synthesizing compounds with potential applications as:
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Kinase inhibitors
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GPCR modulators
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Enzyme inhibitors
The ketone functionality can be readily converted into other functional groups such as alcohols (via reduction), amines (via reductive amination), or used to form new heterocyclic rings, providing a gateway to a wide array of potential drug candidates.
Safety, Handling, and Storage
No specific MSDS is available for this compound. The following precautions are based on data for structurally related benzoylpyridines and fluorinated aromatic compounds.
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Hazard Classification (Expected):
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Personal Protective Equipment (PPE):
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Handling:
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Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
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Keep away from strong oxidizing agents.
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Conclusion
2-(3,4-Difluorobenzoyl)-4-methylpyridine (CAS 1187167-00-5) is a valuable and strategically designed chemical intermediate for drug discovery and development. Its unique combination of a pyridine core, a difluorophenyl ring, and a ketone linker offers significant opportunities for the synthesis of novel and potent therapeutic agents. This guide provides a foundational understanding of its properties, a robust synthetic strategy, and essential safety information to enable its effective use in a research and development setting.
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